molecular formula C17H19Cl2N5O B2866556 N-(2-Amino-2-phenylethyl)-4-(triazol-1-yl)benzamide;dihydrochloride CAS No. 2418726-73-3

N-(2-Amino-2-phenylethyl)-4-(triazol-1-yl)benzamide;dihydrochloride

Cat. No.: B2866556
CAS No.: 2418726-73-3
M. Wt: 380.27
InChI Key: DCRUOYYVIXPMHT-UHFFFAOYSA-N
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Description

N-(2-Amino-2-phenylethyl)-4-(triazol-1-yl)benzamide dihydrochloride is a benzamide derivative featuring a triazole ring at the 4-position of the benzamide core and a 2-amino-2-phenylethyl substituent. The dihydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development .

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)-4-(triazol-1-yl)benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O.2ClH/c18-16(13-4-2-1-3-5-13)12-19-17(23)14-6-8-15(9-7-14)22-11-10-20-21-22;;/h1-11,16H,12,18H2,(H,19,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRUOYYVIXPMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)N3C=CN=N3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Imidazole : Replacement of the triazole ring with imidazole (e.g., in ) reduces planarity but maintains antimicrobial activity, suggesting triazoles may offer enhanced metabolic stability due to reduced susceptibility to enzymatic oxidation .
  • Aminoethyl vs.

Physicochemical Properties

Solubility and Salt Forms

  • The dihydrochloride salt of the target compound likely improves aqueous solubility compared to its free base, as seen with momelotinib dihydrochloride (60 mg/mL solubility in water) .
  • In contrast, non-salt analogs like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide require organic solvents (e.g., DMSO) for dissolution, limiting formulation flexibility .

Crystallinity

  • Isostructural analogs (e.g., ’s fluorophenyl-thiazole derivatives) crystallize in triclinic systems with P̄1 symmetry, suggesting similar packing efficiency for the target compound if planar regions dominate .

Antiparasitic Potential

  • highlights bis(2-aminoimidazoline) benzamides as trypanocidal agents via AT-rich DNA binding. The target compound’s triazole group may similarly interact with nucleic acids, though its efficacy against T. brucei remains untested .

Antimicrobial and Anticancer Activity

  • Imidazole-linked benzamides in show IC50 values <10 µM against cervical cancer and fungal pathogens. The target compound’s triazole group may enhance selectivity for fungal CYP51 enzymes over human isoforms .

Adjuvant Synergy

  • Structural modifications (e.g., sulfonyl groups) could enable similar immunomodulatory effects .

Preparation Methods

Synthetic Routes and Methodological Frameworks

Retrosynthetic Analysis

The target compound can be dissected into three key fragments:

  • 4-(Triazol-1-yl)benzoic acid (carboxylic acid precursor)
  • 2-Amino-2-phenylethylamine (amine coupling partner)
  • Dihydrochloride salt-forming agents (e.g., HCl gas or aqueous HCl)

Retrosynthetic disconnection suggests amide bond formation between the benzoic acid and amine fragments, followed by salt formation.

Stepwise Synthesis Protocol

Synthesis of 4-(Triazol-1-yl)benzoic Acid

Route A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Starting material : 4-Ethynylbenzoic acid (1.0 equiv)
  • Reagents :
    • Sodium azide (1.2 equiv)
    • Copper(II) sulfate pentahydrate (0.1 equiv)
    • Sodium ascorbate (0.2 equiv) in H₂O/tert-butanol (1:1)
  • Conditions : 60°C, 12 hr under N₂ atmosphere
  • Yield : 78–85%

Route B: Direct Triazole Installation

  • Starting material : 4-Bromobenzoic acid
  • Reagents :
    • 1H-1,2,3-Triazole (2.0 equiv)
    • Palladium(II) acetate (5 mol%)
    • Xantphos (10 mol%)
    • Cs₂CO₃ (3.0 equiv) in DMF
  • Conditions : 100°C, 24 hr
  • Yield : 65–72%
Amide Coupling with 2-Amino-2-phenylethylamine

Procedure :

  • Activation of Carboxylic Acid :
    • 4-(Triazol-1-yl)benzoic acid (1.0 equiv)
    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.5 equiv)
    • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous DMF
    • Stir at 25°C for 30 min
  • Amine Addition :

    • 2-Amino-2-phenylethylamine (1.2 equiv) added dropwise
    • Reaction stirred at 25°C for 12 hr
  • Workup :

    • Dilute with ethyl acetate, wash with 5% citric acid (×3) and brine
    • Dry over Na₂SO₄, concentrate under reduced pressure
  • Purification :

    • Silica gel chromatography (hexane:ethyl acetate, 3:1 → 1:2)
    • Isolated yield: 68–74%
Dihydrochloride Salt Formation

Acidification Protocol :

  • Dissolve free base in anhydrous diethyl ether (10 vol)
  • Add 4M HCl in dioxane (2.2 equiv) dropwise at 0°C
  • Stir for 1 hr, filter precipitate
  • Wash with cold ether, dry under vacuum
  • Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

Reaction Optimization and Critical Parameters

Amide Coupling Efficiency

Comparative studies of coupling reagents:

Reagent Yield (%) Purity (%) Byproducts
HATU 74 99.2 <0.5% dimer
EDCI/HOBt 62 97.8 3.1% hydrolysis
DCC 58 96.5 5.2% urea

Optimal conditions : HATU/DIPEA in DMF at 25°C

Salt Formation Challenges

  • Stoichiometry : 2.2 equiv HCl required for complete protonation of both amine groups
  • Solvent selection : Ether > THF (prevents HCl-induced decomposition)
  • Temperature : 0°C minimizes degradation of acid-labile triazole moiety

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, triazole-H)
  • δ 7.95–7.82 (m, 4H, aromatic)
  • δ 7.45–7.28 (m, 5H, phenyl)
  • δ 3.65 (t, J = 6.4 Hz, 2H, CH₂NH)
  • δ 3.12 (q, J = 6.0 Hz, 2H, CH₂NH₂⁺)

HRMS (ESI+) :

  • Calculated for C₁₇H₁₈N₅O [M+H]⁺: 316.1564
  • Found: 316.1561

HPLC Retention : 8.92 min (Zorbax SB-C18, 250 × 4.6 mm)

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative triazole precursors : Use 1H-1,2,3-triazole-4-carboxylic acid as starting material (22% cost reduction)
  • Solvent recycling : Implement DMF recovery via falling-film evaporation
  • Catalyst loading : Reduce HATU to 1.2 equiv with microwave assistance (65°C, 1 hr)

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